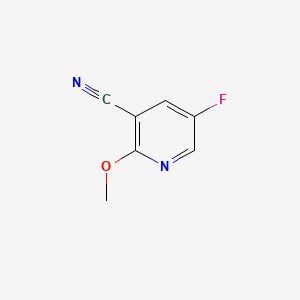

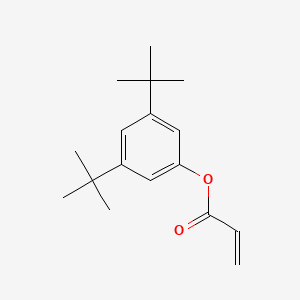

3,5-Di-tert-butylphenyl acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3,5-Di-tert-butylphenyl acrylate” is a chemical compound with the molecular formula C17H24O2 . It is not intended for human or veterinary use and is used only for research. It is used as a polymerization inhibitor in the production of monomers such as styrene and butadiene .

Synthesis Analysis

The synthesis of compounds similar to “3,5-Di-tert-butylphenyl acrylate” has been reported in the literature. For instance, the synthesis of 5,15-Bis(3,5-di-tert-butylphenyl)-10 involves a highly unsymmetric molecular entity involving three different substituents on the meso-positions . Another study reported the synthesis of a compound via desymmetric reduction of malonic esters .Molecular Structure Analysis

The molecular structure of “3,5-Di-tert-butylphenyl acrylate” can be analyzed using techniques such as X-ray Structure Analysis and High-resolution tip-enhanced Raman scattering .Scientific Research Applications

Kinetic Stabilization in Organic Synthesis

The 3,5-Di-tert-butylphenyl (DtBuP) group serves as an effective protecting group for kinetic stabilization. By introducing this group, chemists can enhance the stability of reactive intermediates during synthetic processes. For instance, it has been employed in the preparation and characterization of 2,6-naphthoquinone derivatives .

Energy and Electron Transfer Reactions

N,N-Bis(2,5-di-tert-butylphenyl)-3,49,10-perylenebis(dicarboximide): (DBPI), which contains the DtBuP moiety, finds applications in energy and electron transfer reactions. Researchers have explored its use in various contexts, including site-selective spectroscopy experiments with biological systems and p-n heterojunction solar cells .

Antifungal Activity

In a different vein, octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate has been investigated for its antifungal properties. Researchers have evaluated its effectiveness against Candida albicans using bioautography methods .

Laser Dye Applications

DtBuP-containing compounds have also been considered as potential laser dyes. Their unique electronic properties make them interesting candidates for use in laser systems .

Mechanism of Action

Target of Action

Related compounds such as 3,5-di-tert-butylphenol have been studied for their antioxidant activity . They are known to interact with reactive oxygen species (ROS), which play crucial roles in various biological processes .

Mode of Action

It’s structurally similar compound, 3,5-di-tert-butylphenol, is known to exhibit antioxidant activity by interacting with peroxide radicals and reactive oxygen species

Biochemical Pathways

Related compounds are known to influence the oxidative stress pathways by interacting with reactive oxygen species . This interaction can potentially affect various downstream effects related to oxidative stress and cellular damage.

Result of Action

Related compounds are known to exhibit antioxidant activity, which can potentially protect cells from oxidative damage .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(3,5-ditert-butylphenyl) prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O2/c1-8-15(18)19-14-10-12(16(2,3)4)9-13(11-14)17(5,6)7/h8-11H,1H2,2-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWRUVMAYZGSHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)OC(=O)C=C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676548 |

Source

|

| Record name | 3,5-Di-tert-butylphenyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1223748-25-1 |

Source

|

| Record name | 3,5-Bis(1,1-dimethylethyl)phenyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1223748-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Di-tert-butylphenyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-Chloro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B573069.png)